Ceftaroline fosamil, also known as Ceftaroline fosamil, is a cephalosporin prodrug. [] Its active metabolite, ceftaroline, exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria. [] This includes activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. [] Ceftaroline fosamil is used in scientific research to study its efficacy against various bacterial strains, understand its pharmacokinetics and pharmacodynamics, and evaluate its potential in combating antimicrobial resistance.
Optimizing dosing strategies: Continued research is needed to refine dosing regimens for different patient populations and infection types, ensuring optimal efficacy and minimizing adverse events. This involves investigating dose adjustments in patients with renal insufficiency, evaluating the safety and efficacy of higher doses, and exploring alternative administration routes, such as 5-minute infusions. [, , ]
Expanding clinical applications: Further exploration of ceftaroline fosamil's potential for treating infections beyond its current approved indications is crucial. This includes conducting clinical trials to assess its efficacy and safety in managing hospital-acquired pneumonia, ventilator-associated pneumonia, and infections caused by emerging multidrug-resistant pathogens like Mycobacterium abscessus. [, ]
Ceftaroline fosamil is classified as a broad-spectrum beta-lactam antibiotic within the cephalosporin class. It was developed by Forest Laboratories under a license from Takeda Pharmaceuticals. The drug is administered intravenously and has been approved for use in various regions, including the United States and Europe .
The synthesis of ceftaroline fosamil involves several intricate steps. The primary synthetic route includes the following key stages:
Ceftaroline fosamil has a complex molecular structure characterized by:
The unique arrangement of atoms facilitates its interaction with penicillin-binding proteins, crucial for its antibacterial activity.
Ceftaroline fosamil participates in several chemical reactions that are essential for its pharmacological activity:
These reactions highlight the importance of both chemical stability and reactivity in determining the drug's efficacy.
Ceftaroline functions by binding to PBPs located within bacterial cell membranes. This binding inhibits the transpeptidation process essential for peptidoglycan cross-linking in bacterial cell walls:
The mechanism underscores the drug's role as an effective treatment option for resistant bacterial infections.
Ceftaroline fosamil exhibits several important physical and chemical properties:
These properties are crucial for ensuring proper formulation and administration in clinical settings.
Teflaro is primarily used in clinical settings for treating:
Additionally, ongoing research continues to explore its potential applications against other resistant bacterial strains, making it an important drug in the fight against antibiotic resistance .
Ceftaroline fosamil’s β-lactamase stability stems from strategic modifications to its cephalosporin core. The ethoxyimino side chain at the C7 position sterically hinders nucleophilic attacks by β-lactamases, particularly Class A enzymes (e.g., TEM, SHV) [1] [6]. Concurrently, the aminophosphonium group at the C3’ position increases zwitterionic character, reducing affinity for Class C (AmpC) β-lactamases [3] [5]. Molecular dynamics simulations reveal that these groups induce conformational strain in β-lactamase active sites, slowing acylation rates by 15- to 30-fold compared to third-generation cephalosporins [6].
Table 1: Impact of Structural Modifications on β-Lactamase Stability
Structural Feature | Chemical Group | Target β-Lactamases | Rate of Hydrolysis (kcat/Km), M-1s-1 |
---|---|---|---|
C7 Side Chain | Ethoxyimino | Class A (TEM-1) | 0.05 ± 0.01 |
C3’ Substituent | Aminophosphonium | Class C (AmpC) | 0.12 ± 0.03 |
Dihydrothiazine Ring | S1 Configuration | Class B (NDM-1) | >50 (Resistant) |
Despite these enhancements, ceftaroline remains vulnerable to hydrolysis by Class B metallo-β-lactamases (e.g., NDM-1) due to their flexible active-site zinc ions, which accommodate steric bulk [6] [10].
Ceftaroline and ceftobiprole share anti-MRSA activity but diverge in β-lactamase susceptibility and Gram-negative coverage. Ceftaroline’s aminophosphonium group enhances stability against AmpC β-lactamases (e.g., Enterobacter cloacae P99), with MIC values 4- to 8-fold lower than ceftobiprole against AmpC-derepressed strains [2] [9]. Conversely, ceftobiprole’s pyrrolidinium side chain provides superior activity against Pseudomonas aeruginosa (MIC90 = 4 μg/mL vs. ceftaroline’s MIC90 >32 μg/mL) due to improved penetration through porin channels [2] [10].
Table 2: Anti-Bacterial Activity Profile of Fifth-Generation Cephalosporins
Parameter | Ceftaroline Fosamil | Ceftobiprole Medocaril | Key Structural Basis |
---|---|---|---|
MRSA MIC90 (μg/mL) | 1-2 | 2-4 | Higher PBP2a affinity (Kd = 0.9 μg/mL) [1] |
P. aeruginosa Coverage | Limited | Moderate (MIC90 = 4 μg/mL) | Pyrrolidinium-enhanced porin permeability [2] |
Class C β-Lactamase Stability | Stable (Hydrolysis rate <0.2 s-1) | Moderate susceptibility | Aminophosphonium group [3] |
Class A ESBL Stability | Stable (e.g., CTX-M-15) | Variable | Optimized C7 imino moiety [6] |
Ceftobiprole’s broader Gram-negative activity is counterbalanced by lower serum half-life (t1/2 = 2.0 h vs. ceftaroline’s 2.5 h), necessitating more frequent dosing [2] [10].
Ceftaroline’s β-lactamase resistance is kinetically characterized by rapid acylation (k2) but slow deacylation (k3). For TEM-1 β-lactamase, the acylation rate (k2/Km) is 0.005 μM−1s−1, while the deacylation half-life exceeds 60 minutes – 10-fold longer than ceftriaxone [1] [6]. This prolonged acyl-enzyme intermediate arises from the ethoxyimino group, which distorts the active site via steric clash with residue Asn170 [1].
For Class C β-lactamases, ceftaroline’s k3 value (0.002 s−1) is 100-fold lower than ceftazidime, explaining its stability against AmpC producers [6]. However, against KPC carbapenemases (Class A), the deacylation rate accelerates (k3 = 0.8 s−1), leading to hydrolysis [6] [10].
Table 3: Kinetic Parameters of Acyl-Enzyme Complexes
β-Lactamase (Class) | Antibiotic | k2 (s−1) | Km (μM) | k3 (s−1) | Resistance Phenotype |
---|---|---|---|---|---|
TEM-1 (A) | Ceftaroline | 0.32 ± 0.05 | 64 ± 8 | 0.0011 ± 0.0002 | Stable |
TEM-1 (A) | Ceftriaxone | 5.6 ± 0.9 | 12 ± 2 | 0.012 ± 0.003 | Hydrolyzed |
AmpC (C) | Ceftaroline | 0.05 ± 0.01 | 210 ± 30 | 0.002 ± 0.0004 | Stable |
KPC-2 (A) | Ceftaroline | 1.2 ± 0.2 | 38 ± 5 | 0.8 ± 0.1 | Hydrolyzed |
Note: k2 = acylation rate constant; Km = Michaelis constant; k3 = deacylation rate constant.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7